N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-29-13-12-21-20(28)19-23-25-26(24-19)16-9-7-15(8-10-16)22-18(27)11-14-30-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVPANISXTDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amidation Reaction:
Etherification: The final step involves the etherification of the amide product with 2-methoxyethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The tetrazole moiety is known to enhance the interaction with microbial cell membranes, potentially leading to bactericidal effects. For instance, derivatives of tetrazoles have shown effectiveness against various bacterial strains, suggesting that N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide could possess similar properties .
Anticancer Activity
The compound is under investigation for its anticancer properties. Preliminary studies suggest that the structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation. Research into related tetrazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . For example, certain tetrazole derivatives have demonstrated significant growth inhibition percentages against various cancer cell lines, indicating a potential pathway for therapeutic development .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps may include:
- Formation of the Tetrazole Ring: This often involves cyclization reactions using hydrazine derivatives.
- Substitution Reactions: The introduction of the methoxyethyl and phenylthio groups can be achieved through nucleophilic substitutions or coupling reactions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole-containing compounds, providing insights into their mechanisms of action:
- Antimicrobial Studies: A study highlighted the antimicrobial efficacy of tetrazole derivatives against resistant bacterial strains, demonstrating the potential for developing new antibiotics.
- Anticancer Research: In vitro studies showed that specific modifications to the tetrazole structure improved potency against cancer cell lines, suggesting that this compound could be optimized for enhanced therapeutic efficacy .
- Molecular Docking Studies: Computational studies have indicated that the compound can effectively bind to targets involved in cancer progression, supporting its candidacy for further drug development .
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide exerts its effects depends on its interaction with molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The amide and thioether groups can form hydrogen bonds and hydrophobic interactions, respectively, stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole/Thiadiazole Carboxamide Families
The compound shares functional group similarities with thiazole and thiadiazole carboxamides, which are well-studied for anticancer and enzyme-inhibitory activities. Key structural and functional comparisons include:
Key Observations :
- Tetrazole vs. Thiazole/Thiadiazole Cores: The tetrazole core in the target compound offers distinct electronic properties compared to sulfur-containing thiazoles/thiadiazoles.
- Substituent Impact : The phenylthio group in the target compound may mimic the thioamide moiety in ’s Compound 3 , which showed moderate anticancer activity. The 2-methoxyethyl group contrasts with chlorophenyl or methyl groups in analogs like BMS-354825, possibly reducing toxicity .
Structure-Activity Relationship (SAR) Insights
- Phenylthio vs.
- Methoxyethyl vs. Hydrophobic Substituents : The 2-methoxyethyl group’s ether linkage may reduce metabolic oxidation compared to ’s trimethylphenyl derivatives, which are prone to cytochrome P450-mediated degradation .
Biological Activity
N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with significant biological activity. This article delves into its biological properties, synthesis, and potential applications in medical science, particularly focusing on its anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of both a phenylthio group and a propanamido moiety contributes to its potential interactions within biological systems.
- Molecular Formula : C19H22N4O3S
- Molar Mass : 378.47 g/mol
- CAS Number : 1235663-24-7
1. Anticancer Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit notable anticancer properties. For instance, the compound was tested against various cancer cell lines, showing significant cytotoxic effects. The following table summarizes the IC50 values of the compound compared to standard drugs:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HT-29 (Colon) | 6.43 | 2.24 |
| PC-3 (Prostate) | 9.83 | 3.86 |
These results suggest that while the compound is less potent than Doxorubicin, it still exhibits promising activity against specific cancer types .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated effective inhibition against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Aspergillus niger, Candida albicans
The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of common antibiotics like ciprofloxacin and tetracycline, indicating its potential as a new antimicrobial agent .
3. Enzyme Inhibition
In vitro studies have shown that this compound exhibits strong inhibition of alpha-amylase, which is crucial in carbohydrate metabolism. The inhibition potency was measured and compared with acarbose:
| Compound | Inhibition (%) at 100 µM |
|---|---|
| Test Compound | 75% |
| Acarbose | 65% |
This suggests that the compound could be beneficial in managing conditions like diabetes by controlling blood sugar levels through enzyme inhibition .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The tetrazole moiety may facilitate binding to receptors or enzymes, altering their activity and leading to the observed biological effects .
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of similar tetrazole-based compounds, highlighting their diverse applications in medicinal chemistry:
- Study on Angiotensin-II Receptor Antagonists : Compounds similar in structure were synthesized and evaluated for their ability to inhibit angiotensin-II receptors, demonstrating potential in treating hypertension .
- Hybrid Pyrazole-Tetrazole Compounds : Research indicates that hybrid compounds combining pyrazole and tetrazole structures exhibit enhanced biological activities compared to their individual counterparts, supporting further exploration of this class of compounds .
Q & A
Q. How can the synthesis of N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including amide coupling, tetrazole ring formation, and functionalization. Key optimizations include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation to enhance reaction efficiency .
- Catalysts : Employ coupling agents like HATU or EDC/HOBt for stable intermediate formation .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization in ethanol/water mixtures improve purity .
- Monitoring : Track reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm structural integrity by analyzing peaks for the methoxyethyl group (~δ 3.3 ppm), tetrazole ring (~δ 8.5 ppm), and phenylthio moiety (~δ 7.2 ppm) .
- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and tetrazole (C=N, ~1450 cm⁻¹) stretches .
- HPLC-MS : Validate molecular weight (exact mass: ~455.5 g/mol) and assess purity (>95%) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Note pH-dependent activity variations, as seen in tetrazole-thiadiazole derivatives .
- Cytotoxicity : Test on mammalian cell lines (e.g., HEK-293) via MTT assay to establish IC₅₀ values .
- Antioxidant activity : Employ DPPH radical scavenging assays to evaluate reactive oxygen species (ROS) inhibition .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers) using AutoDock Vina. Focus on binding affinity of the tetrazole and phenylthio groups .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and polar surface area .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize protocols : Ensure consistent assay conditions (pH, temperature, cell density), as pH shifts significantly impact tetrazole derivatives’ antimicrobial efficacy .
- Cross-validate results : Use orthogonal assays (e.g., fluorescence-based viability assays alongside MTT) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and assess reproducibility across replicates .
Q. What strategies are effective in elucidating the reaction mechanism of tetrazole ring formation in this compound?
Methodological Answer:
- Kinetic studies : Monitor reaction intermediates via in-situ IR or NMR to identify rate-determining steps .
- Isotopic labeling : Use ¹⁵N-labeled nitriles or azides to trace nitrogen incorporation into the tetrazole ring .
- DFT simulations : Model transition states to evaluate energy barriers for cycloaddition reactions .
Q. How can membrane separation technologies improve the scalability of its synthesis?
Methodological Answer:
- Nanofiltration : Separate low-molecular-weight intermediates (e.g., <500 Da) using polyamide membranes to reduce solvent waste .
- Liquid-liquid extraction : Optimize phase separation using ethyl acetate/water systems for amide intermediates .
- Continuous flow reactors : Integrate membrane modules for real-time purification, enhancing throughput compared to batch processes .
Q. What advanced structural modifications could mitigate metabolic instability in vivo?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxyethyl chain to enhance bioavailability .
- Cyclization : Convert the tetrazole to a fused heterocycle (e.g., triazolo-tetrazole) to reduce susceptibility to hepatic CYP450 enzymes .
- PEGylation : Attach polyethylene glycol (PEG) to the carboxamide group to prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
